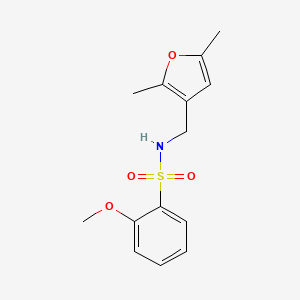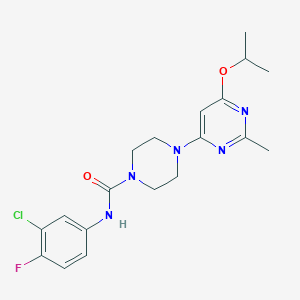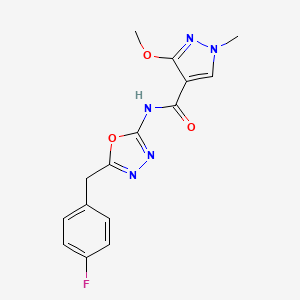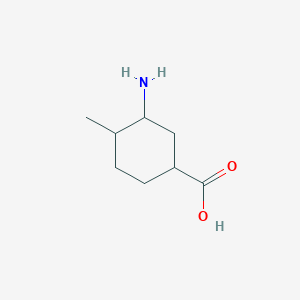![molecular formula C18H22N2O3 B2684029 N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide CAS No. 302807-16-5](/img/structure/B2684029.png)
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMPP belongs to the class of amides and is commonly used as a tool compound to study the function and regulation of ion channels in cells.
Applications De Recherche Scientifique
Chemistry and Health Benefits of Dietary Phenolamides
Phenolamides, including compounds with structures related to N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, have been identified across the plant kingdom with a few unique in foods. These compounds, such as avenanthramides and others like hordatines and kukoamines, exhibit anti-inflammatory, antioxidant, and other health-promoting activities. Their chemical structures, dietary sources, and potential health benefits have been reviewed, highlighting the importance of these compounds to human health. However, the functionality of many phenolamides in humans remains to be fully understood, indicating an area of ongoing research (Wang, Snooks, & Sang, 2020).
Neurochemistry and Neurotoxicity of Hallucinogens
Another study reviews the neurochemical effects and neurotoxicity of hallucinogens, including compounds structurally related to N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide. These compounds, which can induce profound changes in perception and cognition, are mediated through 5-HT2A receptor activation. The study covers the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of these compounds, offering insights into their potential risks and mechanisms of action (Halberstadt, 2017).
Environmental Pollutants and Male Infertility
The impact of environmental pollutants, including phenolic compounds on male fertility, has been investigated. Compounds such as Bisphenol A and its analogs, which may share structural similarities with N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, have been shown to act as endocrine disruptors. These disruptors can affect reproductive organs, particularly during puberty, and may lead to germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs
Research on 2,4-di-tert-butylphenol and its analogs, which are toxic secondary metabolites produced by various organisms, including those structurally related to N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, has been compiled. These compounds exhibit potent toxicity against almost all testing organisms, including their producers. The review discusses the natural sources, bioactivities, and potential autotoxic mechanisms of these phenols (Zhao et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies in Alzheimer's disease have utilized compounds that may relate to N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide in terms of their ability to bind to specific brain receptors or structures. These studies are significant for understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain, highlighting the potential for early detection and evaluation of new therapies (Nordberg, 2007).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(23-17-11-9-16(22-4)10-12-17)18(21)19-14-5-7-15(8-6-14)20(2)3/h5-13H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNOAZXCDPXXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N(C)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2683953.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2683962.png)

![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)
![2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2683966.png)

![6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2683969.png)